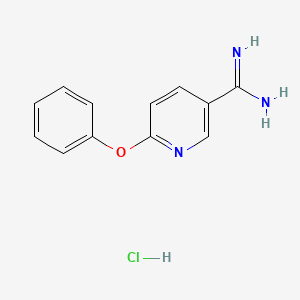
2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H18ClN . It is a powder in physical form . The IUPAC name for this compound is 2-(2-naphthylmethyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is1S/C15H17N.ClH/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15;/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The molecular weight of “2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride” is 247.77 g/mol . It is a powder in physical form . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organocatalysis :
- Used as an effective organocatalyst in asymmetric Michael addition reactions, offering high yield and enantioselectivities (Cui Yan-fang, 2008).
- Demonstrated high catalytic activity in asymmetric Michael reactions of cyclohexanone and nitroolefins, particularly in water (S. Syu, Tzu-Ting Kao, Wenwei Lin, 2010).
Ligand Synthesis :
- Synthesized as a new bidentate ligand with potential applications in coordination chemistry (A. Najar, M. Ward, 2013).
P-Glycoprotein Modulation :
- Investigated for its ability to modulate P-glycoprotein, a significant factor in multidrug resistance in cancer treatments (A. Carocci et al., 2016).
Material Science and Piezoelectric Properties :
- Applied in the synthesis of materials exhibiting piezoelectric properties (Y. Zhang et al., 2010).
Chemosensors for Metal Ions :
- Utilized in the synthesis of chemosensors for detecting transition metal ions (Prajkta Gosavi-Mirkute et al., 2017).
Cellular Transport Mechanisms :
- Studied for its effects on cellular transport, specifically in cells with active polyamine transporters (Richard A Gardner et al., 2004).
Conducting Polymers :
- Applied in the development of conducting polymers from low oxidation potential monomers based on pyrrole (G. Sotzing et al., 1996).
Coordination Compounds :
- Played a role in the formation of Cd(II) coordination compounds with diverse structural and luminescent properties (Jing Han et al., 2017).
Antimalarial Potential :
- Investigated as a potential antimalarial agent in the form of mono-Mannich bases (G. Barlin et al., 1991).
Antibacterial and Antifungal Activities :
- Evaluated for its antibacterial and antifungal activities in various synthesized heterocyclic compounds (K. H. Patel, Y. Patel, 2015).
Fluorescent Chemosensors :
- Used in the design of fluorescent sensors for selective detection of explosives and metal ions in aqueous solutions (Gouri Chakraborty, S. Mandal, 2018).
Synthesis of Amide Ligands :
- Enabled the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, demonstrating its utility as a ligand (D. Ma et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The compound should be handled with appropriate safety measures, including avoiding inhalation or contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(naphthalen-2-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15;/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWZGGCWCFQJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride | |
CAS RN |
1221726-17-5 | |
| Record name | Pyrrolidine, 2-(2-naphthalenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



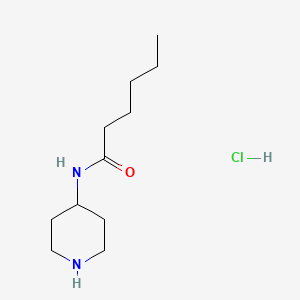
![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)
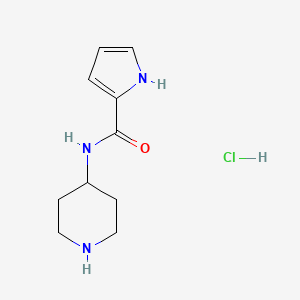
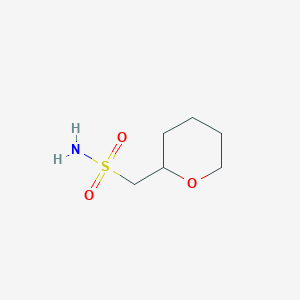
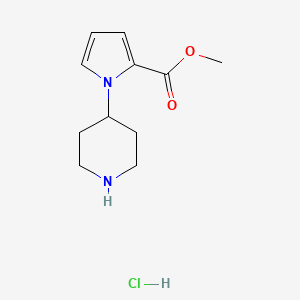
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)




